Fatp1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

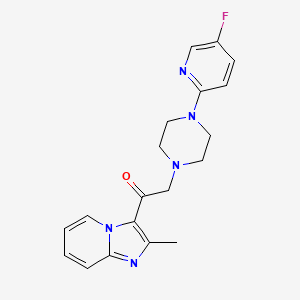

Molecular Formula |

C19H20FN5O |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

2-[4-(5-fluoro-2-pyridinyl)piperazin-1-yl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |

InChI |

InChI=1S/C19H20FN5O/c1-14-19(25-7-3-2-4-18(25)22-14)16(26)13-23-8-10-24(11-9-23)17-6-5-15(20)12-21-17/h2-7,12H,8-11,13H2,1H3 |

InChI Key |

ZGLMIQGBDRQCKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)CN3CCN(CC3)C4=NC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Mechanism of Fatp1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatp1-IN-2, a potent and orally active arylpiperazine derivative, has emerged as a significant pharmacological tool for investigating the role of fatty acid metabolism in various physiological and pathological processes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its direct molecular target and the subsequent cellular consequences. This document synthesizes available quantitative data, outlines key experimental methodologies, and presents visual representations of the underlying biological pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of FATP1

This compound exerts its biological effects through the direct inhibition of Fatty Acid Transport Protein 1 (FATP1)[1]. FATP1 is an integral membrane protein that facilitates the uptake of long-chain fatty acids (LCFAs) into cells. By binding to FATP1, this compound blocks this transport function, thereby reducing the intracellular availability of LCFAs for subsequent metabolic processes such as beta-oxidation and triglyceride synthesis. This targeted inhibition makes this compound a selective modulator of cellular lipid metabolism.

The inhibition of FATP1 by this compound has been demonstrated to be potent against both human and mouse orthologs of the protein, highlighting its potential for translational research[1]. The specific interaction between the arylpiperazine scaffold of this compound and the FATP1 protein underscores a structure-activity relationship that has been optimized for both potency and favorable pharmacokinetic properties[1].

Quantitative Data Summary

The inhibitory potency of this compound against FATP1 has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its efficacy.

| Target | Species | IC50 (µM) | Reference |

| FATP1 | Human | 0.43 | [1] |

| FATP1 | Mouse | 0.39 | [1] |

Signaling Pathways and Cellular Effects

The primary signaling pathway affected by this compound is the cellular fatty acid uptake and metabolism cascade mediated by FATP1. By inhibiting the initial transport step, this compound sets off a cascade of downstream effects on cellular energy homeostasis and lipid signaling.

Caption: Inhibition of FATP1-mediated fatty acid transport by this compound.

By blocking FATP1, this compound leads to:

-

Reduced Fatty Acid Uptake: A primary and direct consequence is the diminished transport of LCFAs from the extracellular environment into the cell.

-

Altered Energy Metabolism: With reduced fatty acid availability, cells may shift their energy production towards other sources, such as glucose.

-

Impact on Lipid Synthesis: The synthesis of complex lipids, including triglycerides and phospholipids, which require LCFAs as precursors, is attenuated.

-

Modulation of Inflammatory Signaling: As fatty acids and their metabolites can act as signaling molecules in inflammatory pathways, inhibition of their uptake can influence inflammatory responses.

Experimental Protocols

While the full, detailed experimental protocols from the primary literature are not publicly available, the following methodologies are standard for characterizing inhibitors like this compound.

FATP1 Inhibition Assay (In Vitro)

This type of assay is fundamental for determining the IC50 values of an inhibitor.

Objective: To quantify the inhibitory effect of this compound on the activity of recombinant human and mouse FATP1.

General Procedure:

-

Expression and Purification of FATP1: Recombinant human and mouse FATP1 are expressed in a suitable system (e.g., insect or mammalian cells) and purified.

-

Assay Setup: The assay is typically performed in a multi-well plate format. Each well would contain:

-

Purified FATP1 enzyme.

-

A fluorescently labeled long-chain fatty acid substrate (e.g., BODIPY-C12).

-

Coenzyme A and ATP, as FATP1 has acyl-CoA synthetase activity coupled to transport.

-

Varying concentrations of this compound (or vehicle control).

-

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the fatty acid substrate and incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Detection: The uptake of the fluorescent fatty acid into a model membrane system or its conversion to acyl-CoA is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence intensity is plotted against the concentration of this compound. The IC50 value is calculated by fitting the data to a dose-response curve.

Cellular Fatty Acid Uptake Assay

This assay validates the inhibitory effect of this compound in a cellular context.

Objective: To measure the effect of this compound on the uptake of long-chain fatty acids in a cell line that expresses FATP1.

General Procedure:

-

Cell Culture: A suitable cell line (e.g., 3T3-L1 adipocytes or HEK293 cells overexpressing FATP1) is cultured in multi-well plates.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period.

-

Fatty Acid Incubation: A solution containing a radiolabeled ([¹⁴C] or [³H]) or fluorescently labeled long-chain fatty acid (e.g., oleate or palmitate) complexed to bovine serum albumin (BSA) is added to the cells.

-

Uptake Termination: After a short incubation period, the uptake is stopped by rapidly washing the cells with a cold stop solution to remove extracellular fatty acids.

-

Quantification: The cells are lysed, and the amount of intracellular radioactivity or fluorescence is measured using a scintillation counter or a fluorescence plate reader, respectively.

-

Data Analysis: The intracellular fatty acid concentration is normalized to the total protein content in each well. The results are then plotted to determine the inhibitory effect of this compound.

Conclusion

This compound is a specific and potent inhibitor of FATP1, acting by directly blocking the transport of long-chain fatty acids into cells. Its well-characterized in vitro potency and oral activity make it an invaluable tool for dissecting the intricate roles of fatty acid metabolism in health and disease. The provided data and conceptual experimental frameworks offer a solid foundation for researchers and drug development professionals to utilize and further investigate the therapeutic potential of targeting FATP1. Further studies elucidating the detailed structural basis of its interaction with FATP1 and its broader effects on systemic lipid homeostasis will continue to enhance our understanding of this important inhibitor.

References

The Role of Fatty Acid Transport Protein 1 (FATP1) in Long-Chain Fatty Acid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier 27 (SLC27) family, plays a pivotal role in the cellular uptake and metabolism of long-chain fatty acids (LCFAs). This integral membrane protein is highly expressed in metabolically active tissues such as adipose tissue, skeletal muscle, and heart. FATP1 facilitates the transport of LCFAs across the plasma membrane through a mechanism tightly coupled to its intrinsic acyl-CoA synthetase activity, a process often termed "vectorial acylation." This dual functionality ensures efficient trapping and subsequent metabolic channeling of fatty acids. The activity and subcellular localization of FATP1 are dynamically regulated, most notably by insulin, which promotes its translocation from intracellular compartments to the plasma membrane, thereby enhancing LCFA uptake. Dysregulation of FATP1 function is implicated in the pathogenesis of metabolic disorders, including insulin resistance and obesity, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of FATP1, detailed experimental protocols for its study, and quantitative data to support future research and drug development endeavors.

Introduction: The Central Role of FATP1 in Fatty Acid Homeostasis

Long-chain fatty acids (LCFAs) are essential molecules for a myriad of biological processes, serving as primary energy substrates, components of cellular membranes, and signaling molecules. The transport of LCFAs across the plasma membrane is a critical and regulated step in their utilization. Fatty Acid Transport Protein 1 (FATP1) is a key facilitator of this process in tissues with high fatty acid flux, including adipose tissue, skeletal muscle, and the heart[1][2].

FATP1 is a 63-kDa integral membrane protein characterized by a single transmembrane domain[1]. A defining feature of FATP1 is its dual functionality: it not only facilitates the translocation of LCFAs across the cell membrane but also possesses intrinsic long-chain acyl-CoA synthetase (ACSL) activity[3][4]. This enzymatic activity converts incoming fatty acids into their acyl-CoA esters, effectively trapping them within the cell and creating a concentration gradient that drives further uptake. This coupled transport and activation mechanism, known as vectorial acylation, underscores the efficiency of FATP1-mediated LCFA import.

The subcellular localization of FATP1 is dynamic and context-dependent. While it is found on the plasma membrane, a significant pool of FATP1 resides in intracellular compartments, including the endoplasmic reticulum and mitochondria. In response to insulin, FATP1 translocates from these intracellular stores to the plasma membrane, a mechanism analogous to the insulin-regulated trafficking of the glucose transporter GLUT4. This insulin-stimulated translocation significantly enhances the capacity of cells to take up LCFAs from the circulation.

Given its central role in fatty acid metabolism and its regulation by insulin, FATP1 has emerged as a critical player in metabolic health and disease. Studies utilizing FATP1 knockout mice have demonstrated that the absence of this protein protects against diet-induced obesity and insulin resistance. These findings highlight FATP1 as a potential therapeutic target for the management of metabolic syndrome and type 2 diabetes.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on FATP1. It will cover its mechanism of action, present key quantitative data in a structured format, provide detailed experimental protocols for its investigation, and visualize complex pathways and workflows.

Data Presentation: Quantitative Insights into FATP1 Function

This section summarizes key quantitative data related to FATP1's function, including its acyl-CoA synthetase kinetics and the phenotypic characteristics of FATP1 knockout mice.

Table 1: Acyl-CoA Synthetase Activity of Murine FATP1

| Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Palmitic acid (C16:0) | Not explicitly stated, but showed similar specificity to C24:0 | Not explicitly stated, but comparable to very long-chain acyl-CoA synthetase activity | |

| Lignoceric acid (C24:0) | Not explicitly stated | Not explicitly stated | |

| ATP | Comparable to ACS1 | Not applicable | |

| Coenzyme A | Comparable to ACS1 | Not applicable |

FATP1 demonstrates broad substrate specificity for fatty acids with chain lengths from 16 to 24 carbons.

Table 2: Phenotypic Characterization of FATP1 Knockout (KO) Mice

| Parameter | Wild-Type (WT) | FATP1 KO | % Change | Tissue/Condition | Reference |

| Insulin-Stimulated Fatty Acid Uptake | Increased | Completely abolished | -100% | Adipocytes | |

| Insulin-Stimulated Fatty Acid Uptake | Increased | Greatly reduced | Significant reduction | Skeletal Muscle | |

| Basal Fatty Acid Uptake | Unchanged | Unchanged | 0% | Adipocytes & Skeletal Muscle | |

| High-Fat Diet-Induced Weight Gain | Significant increase | Protected | No significant difference from low-fat diet | Whole Body | |

| Intramuscular Triglyceride Content | Increased on high-fat diet | Lower regardless of diet | Decreased | Skeletal Muscle | |

| Plasma Free Fatty Acid Levels | Normal | Lower | Decreased | Systemic | |

| Insulin Sensitivity | Reduced on high-fat diet | Protected from fat-induced insulin resistance | Improved | Whole Body |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of FATP1.

Fatty Acid Uptake Assay (Radiolabeled)

This protocol describes the measurement of long-chain fatty acid uptake into cultured cells (e.g., 3T3-L1 adipocytes or C2C12 myotubes) using a radiolabeled fatty acid such as [3H]oleic acid or [14C]palmitic acid.

Materials:

-

Differentiated 3T3-L1 adipocytes or C2C12 myotubes in 12-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4) supplemented with 0.5% fatty acid-free BSA

-

Uptake solution: KRH buffer with 0.5% BSA containing the desired concentration of unlabeled fatty acid (e.g., oleic acid) and a tracer amount of radiolabeled fatty acid (e.g., 1 µCi/mL [3H]oleic acid)

-

Stop solution: Ice-cold KRH buffer with 2 mM phloretin

-

Lysis buffer: 0.1 N NaOH with 0.1% SDS

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Wash the differentiated cells twice with warm KRH buffer (without BSA).

-

Incubate the cells in serum-free medium for 2 hours at 37°C to achieve a basal state.

-

For insulin stimulation, incubate the cells with 100 nM insulin in KRH buffer for 30 minutes at 37°C. Control cells should be incubated with KRH buffer alone.

-

Aspirate the pre-incubation buffer and initiate the fatty acid uptake by adding 500 µL of the pre-warmed uptake solution to each well.

-

Incubate for a defined period (typically 1-5 minutes) at 37°C.

-

Terminate the uptake by aspirating the uptake solution and immediately washing the cells three times with 1 mL of ice-cold stop solution.

-

Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.

-

Transfer the lysate to a scintillation vial.

-

Add 5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of parallel wells using a BCA protein assay to normalize the uptake data (expressed as pmol/min/mg protein).

Acyl-CoA Synthetase Activity Assay

This protocol measures the enzymatic activity of FATP1 by quantifying the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.

Materials:

-

Cell or tissue lysate containing FATP1, or purified FATP1 protein

-

Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT

-

Substrate mix: 200 µM Coenzyme A, 5 mM ATP, 100 µM [14C]palmitic acid (or other radiolabeled LCFA) complexed to fatty acid-free BSA in a 2:1 molar ratio.

-

Reaction termination solution: Isopropanol:Heptane:1M H2SO4 (40:10:1, v/v/v)

-

Heptane

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture by combining the assay buffer and the substrate mix.

-

Initiate the reaction by adding the cell lysate or purified FATP1 (e.g., 20 µg of total protein) to the reaction mixture. The final reaction volume is typically 200 µL.

-

Incubate the reaction at 37°C for 10-20 minutes.

-

Stop the reaction by adding 1.5 mL of the reaction termination solution.

-

Add 1 mL of heptane and vortex vigorously to extract the unreacted [14C]fatty acid into the upper organic phase.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully remove and discard the upper heptane phase. Repeat the heptane wash twice to ensure complete removal of unreacted fatty acid.

-

Transfer 500 µL of the lower aqueous phase, which contains the [14C]acyl-CoA, to a scintillation vial.

-

Add 5 mL of scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific activity as nmol of acyl-CoA formed per minute per mg of protein.

Co-Immunoprecipitation of FATP1 and Interacting Proteins

This protocol is designed to isolate FATP1 and its binding partners from cell lysates.

Materials:

-

Cells expressing FATP1 (e.g., 3T3-L1 adipocytes)

-

Lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail

-

Anti-FATP1 antibody

-

Isotype control IgG

-

Protein A/G agarose beads

-

Wash buffer: Lysis buffer with a lower concentration of NP-40 (e.g., 0.1%)

-

Elution buffer: 0.1 M glycine (pH 2.5) or SDS-PAGE sample buffer

-

Neutralization buffer: 1 M Tris-HCl (pH 8.5)

Procedure:

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

Pre-clear the lysate by adding protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

Incubate the pre-cleared lysate with the anti-FATP1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Wash the beads three to five times with ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.

-

Elute the protein complexes from the beads. For analysis by Western blotting, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes. For functional assays, use a gentle elution buffer like glycine and neutralize immediately.

-

Analyze the eluate by Western blotting using antibodies against FATP1 and putative interacting partners.

Mandatory Visualizations

This section provides diagrams created using the DOT language to visualize key concepts and workflows related to FATP1.

References

- 1. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The fatty acid transport protein (FATP1) is a very long chain acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Roles of Fatty Acid Transport Protein 1 (FATP1): A Technical Guide for Researchers

Abstract

Fatty Acid Transport Protein 1 (FATP1), also known as Solute Carrier Family 27 Member 1 (SLC27A1), is a pivotal protein in lipid metabolism, exhibiting a dual functionality as both a facilitator of long-chain fatty acid (LCFA) transport across the plasma membrane and as a long-chain acyl-CoA synthetase (ACSL).[1][2] Its expression is most prominent in metabolically active tissues such as adipose tissue, skeletal muscle, and heart, where it plays a critical role in energy homeostasis.[3][4] FATP1 is implicated in various physiological processes, including insulin-mediated glucose and fatty acid metabolism, triacylglycerol synthesis, and mitochondrial fatty acid oxidation.[5] Dysregulation of FATP1 function is associated with metabolic disorders like obesity and insulin resistance, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core biological functions of FATP1, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Biological Functions of FATP1

FATP1 is an integral membrane protein that facilitates the cellular uptake of LCFAs. This process is tightly coupled to its intrinsic acyl-CoA synthetase activity, which effectively "traps" the fatty acids intracellularly by converting them to their acyl-CoA derivatives, thereby maintaining a favorable concentration gradient for further fatty acid influx. This mechanism is often referred to as "vectorial acylation".

Tissue Distribution and Subcellular Localization

FATP1 is predominantly expressed in tissues with high rates of fatty acid metabolism. Its tissue-specific expression pattern underscores its importance in systemic lipid partitioning.

-

High Expression: White adipose tissue (WAT), brown adipose tissue (BAT), skeletal muscle, and heart.

-

Lower Expression: Pancreas, lung, kidney, and brain.

Subcellularly, FATP1 is dynamically localized to various compartments, reflecting its diverse roles:

-

Plasma Membrane: Facilitates the initial uptake of LCFAs from the circulation.

-

Mitochondria: Found in the outer mitochondrial membrane and intermembrane space, suggesting a role in channeling fatty acids towards β-oxidation.

-

Endoplasmic Reticulum and Perinuclear Regions: Involved in intracellular trafficking and esterification of fatty acids.

Dual Function: Transporter and Enzyme

The debate continues regarding whether FATP1 is a bona fide transporter or primarily an enzyme that facilitates uptake through metabolic trapping. However, evidence strongly supports a dual-function model. Overexpression of FATP1 in cultured cells leads to a significant increase in LCFA uptake. Purified FATP1 protein demonstrates broad substrate specificity as an acyl-CoA synthetase, acting on fatty acids with chain lengths from 16 to 24 carbons.

Quantitative Data on FATP1 Function

Understanding the quantitative aspects of FATP1's activity is crucial for elucidating its physiological significance and for the development of targeted therapies.

Table 1: Acyl-CoA Synthetase Activity of Purified Murine FATP1

| Substrate (Fatty Acid) | Chain Length | Relative Activity (%) | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Palmitic Acid | C16:0 | 100 | ~25 | ~150 | |

| Stearic Acid | C18:0 | ~110 | N/A | N/A | |

| Oleic Acid | C18:1 | ~120 | N/A | N/A | |

| Linoleic Acid | C18:2 | ~90 | N/A | N/A | |

| Arachidonic Acid | C20:4 | ~60 | N/A | N/A | |

| Lignoceric Acid | C24:0 | ~100 | ~20 | ~140 |

N/A: Data not available in the cited literature. The presented values are approximations derived from published data and should be considered as illustrative.

Table 2: Insulin-Stimulated Fatty Acid Uptake in FATP1-Expressing Tissues

| Tissue | Basal Uptake (Relative Units) | Insulin-Stimulated Uptake (Fold Increase) | FATP1 Expression Level | Reference |

| White Adipose Tissue | 1.0 | 2.5 - 3.0 | +++ | |

| Skeletal Muscle | 1.0 | 1.5 - 2.0 | ++ | |

| Heart | 1.0 | ~1.2 | + |

Expression levels are denoted qualitatively as high (+++), medium (++), or low (+).

Signaling Pathways Involving FATP1

FATP1 activity and localization are dynamically regulated by cellular signaling pathways, most notably the insulin signaling cascade.

Insulin-Mediated Translocation of FATP1

In response to insulin, FATP1 translocates from intracellular compartments to the plasma membrane in adipocytes and skeletal muscle cells. This process is analogous to the insulin-mediated translocation of the glucose transporter GLUT4 and is crucial for postprandial lipid uptake and storage. The signaling pathway involves the activation of the insulin receptor, leading to the downstream activation of phosphatidylinositol 3-kinase (PI3K) and Akt (also known as protein kinase B).

Caption: Insulin signaling pathway leading to FATP1 translocation.

Interaction with Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1)

FATP1 has been shown to physically interact with ACSL1 in adipocytes, forming a protein complex that may enhance the efficiency of vectorial acylation. This constitutive interaction suggests a coordinated mechanism for fatty acid uptake and activation at the plasma membrane.

Caption: Functional interaction of FATP1 and ACSL1 in vectorial acylation.

Role in Mitochondrial Metabolism

Emerging evidence indicates a direct role for FATP1 in mitochondrial fatty acid oxidation. Its localization to mitochondria and interaction with Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid import, suggests that FATP1 may facilitate the channeling of activated fatty acids towards β-oxidation. Overexpression of FATP1 in muscle cells has been shown to increase fatty acid oxidation.

Caption: Proposed role of FATP1 in mitochondrial fatty acid oxidation.

Detailed Experimental Protocols

Reproducible and standardized methodologies are essential for studying FATP1 function. The following are detailed protocols for key experiments.

Fluorescent Fatty Acid Uptake Assay in Adherent Cells

This protocol describes a method to measure the rate of fatty acid uptake in cultured adherent cells, such as 3T3-L1 adipocytes, using a fluorescently labeled fatty acid analog (e.g., BODIPY-C12).

Materials:

-

Adherent cells (e.g., differentiated 3T3-L1 adipocytes) cultured in 96-well black, clear-bottom plates.

-

Serum-free DMEM.

-

BODIPY-FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) stock solution (1 mM in DMSO).

-

Fatty acid-free Bovine Serum Albumin (BSA).

-

Phosphate-Buffered Saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS.

-

Hoechst 33342 nuclear stain.

-

Fluorescence microplate reader or high-content imager.

Procedure:

-

Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency or differentiation state.

-

Serum Starvation: Aspirate the culture medium and wash the cells twice with warm PBS. Add 100 µL of serum-free DMEM and incubate for 2-4 hours at 37°C.

-

Preparation of Fatty Acid-BSA Complex: Prepare a 2X working solution of BODIPY-C12 complexed with BSA in serum-free DMEM. A typical final concentration is 1-5 µM BODIPY-C12 with a 2:1 molar ratio of fatty acid to BSA.

-

Uptake Measurement: Aspirate the serum-free medium. For inhibitor studies, pre-incubate with inhibitors for the desired time. To initiate uptake, add 50 µL of the 2X BODIPY-C12-BSA solution to each well (final volume 100 µL).

-

Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure fluorescence intensity (Excitation: 485 nm, Emission: 515 nm) every 1-2 minutes for 30-60 minutes.

-

Endpoint Assay (Alternative): Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

Stopping the Reaction: To stop the uptake, aspirate the fatty acid solution and wash the cells three times with ice-cold PBS containing 0.5% fatty acid-free BSA, followed by one wash with ice-cold PBS.

-

Fixation and Staining: Fix the cells with 4% PFA for 15 minutes at room temperature. Wash twice with PBS. Stain with Hoechst 33342 for nuclear visualization.

-

Imaging and Analysis: Image the wells using a fluorescence microscope or high-content imager. Quantify the intracellular fluorescence intensity and normalize to cell number (using the nuclear stain). For kinetic data, calculate the initial rate of uptake from the linear portion of the fluorescence versus time plot.

Caption: Experimental workflow for the fluorescent fatty acid uptake assay.

Radiometric Acyl-CoA Synthetase Activity Assay

This protocol measures the enzymatic activity of FATP1 by quantifying the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.

Materials:

-

Purified FATP1 or cell/tissue lysate.

-

[1-¹⁴C]-Palmitic acid or other ¹⁴C-labeled fatty acid.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM EDTA.

-

ATP solution (100 mM).

-

Coenzyme A (CoA) solution (10 mM).

-

Dithiothreitol (DTT) solution (100 mM).

-

Triton X-100 (10% solution).

-

Dole's Reagent: Isopropanol:Heptane:1M H₂SO₄ (40:10:1).

-

Heptane.

-

Liquid scintillation cocktail and counter.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay Buffer

-

10 mM ATP

-

1 mM CoA

-

2 mM DTT

-

0.1% Triton X-100

-

[1-¹⁴C]-Palmitic acid (e.g., 0.5 µCi) complexed to BSA.

-

-

Enzyme Addition: Add the purified FATP1 protein or cell lysate to the reaction mixture to a final volume of 200 µL. Include a negative control with heat-inactivated enzyme or no enzyme.

-

Incubation: Incubate the reaction at 37°C for 10-30 minutes. The reaction should be in the linear range with respect to time and protein concentration.

-

Reaction Termination: Stop the reaction by adding 1 mL of Dole's Reagent.

-

Phase Separation: Add 0.6 mL of heptane and 0.4 mL of water. Vortex vigorously and centrifuge at 2,000 x g for 5 minutes to separate the phases. The upper organic phase contains unreacted fatty acids, while the lower aqueous phase contains the [¹⁴C]-palmitoyl-CoA.

-

Washing: Carefully remove the upper organic phase. Wash the lower aqueous phase twice with 1 mL of heptane to remove any remaining free fatty acid.

-

Scintillation Counting: Transfer a known volume of the final lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the amount of [¹⁴C]-palmitoyl-CoA formed based on the specific activity of the [¹⁴C]-palmitic acid and the counts per minute (CPM) obtained. Express the enzyme activity as nmol/min/mg of protein.

Caption: Experimental workflow for the radiometric acyl-CoA synthetase assay.

Conclusion and Future Directions

Fatty Acid Transport Protein 1 is a critical regulator of fatty acid metabolism, with its dual functions in transport and activation being central to its physiological roles. Its involvement in insulin signaling and the pathogenesis of metabolic diseases highlights its potential as a therapeutic target. Future research should focus on elucidating the precise molecular mechanisms that regulate FATP1's dual functions, its interactions with other proteins in various subcellular compartments, and the development of specific inhibitors or activators. A deeper understanding of FATP1 biology will undoubtedly pave the way for novel therapeutic strategies to combat metabolic disorders.

References

- 1. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulin signalling mechanisms for triacylglycerol storage - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Inhibiting FATP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Transport Protein 1 (FATP1), a key player in cellular long-chain fatty acid (LCFA) uptake, has emerged as a compelling therapeutic target for a range of metabolic and oncologic diseases. FATP1 facilitates the transport of LCFAs across the plasma membrane, a process tightly linked to its intrinsic acyl-CoA synthetase activity. In metabolic disorders such as obesity and type 2 diabetes, FATP1 contributes to the excess lipid accumulation in insulin-sensitive tissues like skeletal muscle and adipose tissue, leading to insulin resistance. Conversely, in various cancers, FATP1 fuels tumor growth and survival by satisfying the high metabolic demand of cancer cells for fatty acids. This guide provides an in-depth overview of the therapeutic potential of inhibiting FATP1, summarizing key preclinical data, detailing relevant experimental protocols, and illustrating the core signaling pathways involved.

Introduction: FATP1 as a Druggable Target

FATP1, also known as solute carrier family 27 member 1 (SLC27A1), is a 71-kDa transmembrane protein predominantly expressed in tissues with high fatty acid metabolism, including adipose tissue, skeletal muscle, and the heart.[1][2] Its unique ability to both bind and activate LCFAs positions it as a critical gatekeeper for cellular lipid metabolism.[3][4] The dysregulation of FATP1-mediated fatty acid transport is implicated in the pathophysiology of numerous diseases, making its inhibition a promising therapeutic strategy.

Therapeutic Hypotheses:

-

Metabolic Diseases: Inhibiting FATP1 is hypothesized to reduce the uptake of excess fatty acids into muscle and fat cells, thereby preventing the accumulation of lipotoxic intermediates that impair insulin signaling and lead to insulin resistance.[5]

-

Cancer: Blocking FATP1 function in cancer cells is proposed to starve them of essential fatty acids required for rapid proliferation, membrane synthesis, and signaling, ultimately leading to cell death and reduced tumor growth.

-

Inflammation: FATP1 inhibition may modulate the inflammatory response of immune cells like macrophages by altering their lipid metabolism, thereby reducing chronic inflammation associated with metabolic diseases.

Quantitative Data on FATP1 Inhibition

The following tables summarize key quantitative findings from preclinical studies investigating the effects of FATP1 inhibition or knockout.

Table 1: Effects of FATP1 Inhibition/Knockout in Metabolic Disease Models

| Parameter | Model System | Intervention | Key Finding | Reference |

| Insulin-Stimulated Glucose Uptake | FATP1 Knockout (KO) Mice (Skeletal Muscle) | High-Fat Diet | Protected from fat-induced decreases in glucose uptake. | |

| Intramuscular Fatty Acyl-CoA | FATP1 KO Mice | High-Fat Diet | Completely protected from fat-induced increases. | |

| Diet-Induced Obesity | FATP1-null Mice | High-Fat Diet (60% fat) | Complete protection from diet-induced obesity. | |

| Postprandial Serum LCFA | FATP1-null Mice | High-Fat Diet | Altered regulation, leading to lipid redistribution to the liver. | |

| Adiponectin Levels | FATP1-null Mice | High-Fat Diet | Significantly higher than wild-type littermates. | |

| Leptin and Resistin Levels | FATP1-null Mice | High-Fat Diet | Significantly lower than wild-type littermates. |

Table 2: Effects of FATP1 Inhibition in Cancer Models

| Parameter | Model System | Intervention | IC50 / Concentration | Key Finding | Reference |

| Acyl-CoA Synthetase Activity | Recombinant Human FATP1 | FATP1-IN-1 (Arylpiperazine 5k) | 0.046 µM (46 nM) | Potent inhibition of enzymatic activity. | |

| Acyl-CoA Synthetase Activity | Recombinant Mouse FATP1 | FATP1-IN-1 (Arylpiperazine 5k) | 0.60 µM | Potent inhibition of enzymatic activity. | |

| Cell Viability | Breast Cancer Cell Lines (MDA-MB-231, etc.) | Arylpiperazine 5k | 12.5 µM | Induced cell death. | |

| Palmitate Uptake | CD37KO B-cell Lymphoma Cells | FATP1 inhibitor (compound 5k) | 12.5 µM | Significant decrease in palmitate uptake. | |

| ATP Production | CD37KO B-cell Lymphoma Cells | FATP1 inhibitor (compound 5k) | 12.5 µM | Significant decrease in ATP levels. |

Signaling and Mechanistic Pathways

The function of FATP1 is intricately linked with key cellular signaling pathways, particularly in response to insulin and in the context of cellular metabolism.

Insulin-Mediated FATP1 Translocation

In response to insulin, FATP1 translocates from an intracellular compartment to the plasma membrane in adipocytes and skeletal muscle, a mechanism analogous to the regulation of the glucose transporter GLUT4. This process is crucial for insulin-stimulated fatty acid uptake.

Caption: Insulin signaling pathway leading to FATP1 translocation and fatty acid uptake.

FATP1 in Cancer Cell Metabolism

Cancer cells often exhibit reprogrammed metabolism, with an increased reliance on fatty acids for energy and biosynthesis. FATP1 plays a crucial role in supplying these fatty acids.

Caption: Role of FATP1 in fueling cancer cell metabolism and proliferation.

Detailed Experimental Protocols

This section provides an overview of key methodologies used to study FATP1 function and the effects of its inhibition.

Fatty Acid Uptake Assay

This assay measures the ability of cells to take up long-chain fatty acids, often using a fluorescently labeled fatty acid analog.

Principle: Cells are incubated with a fluorescent fatty acid probe (e.g., BODIPY-C16). The amount of fluorescence incorporated into the cells is proportional to the fatty acid uptake. FATP1 inhibitors are added to assess their effect on this process.

Materials:

-

Cell line of interest (e.g., 3T3-L1 adipocytes, cancer cell lines)

-

96-well black-walled, clear-bottom plates

-

Serum-free cell culture medium

-

Fluorescent Fatty Acid Probe (e.g., BODIPY FL C16)

-

FATP1 inhibitor (e.g., Arylpiperazine 5k)

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well plate and grow to desired confluency.

-

Wash cells with serum-free medium.

-

Pre-incubate cells with the FATP1 inhibitor or vehicle control for a specified time (e.g., 2 hours).

-

Add the fluorescent fatty acid probe to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Wash the cells with a wash buffer to remove extracellular probe.

-

Measure the intracellular fluorescence using a microplate reader (e.g., Ex/Em = 488/523 nm for BODIPY FL C16).

-

Quantify the reduction in fluorescence in inhibitor-treated cells compared to the control to determine the inhibition of fatty acid uptake.

Acyl-CoA Synthetase (ACS) Activity Assay

This assay measures the enzymatic activity of FATP1 in converting a fatty acid to its acyl-CoA derivative.

Principle: The assay typically uses a radiolabeled fatty acid. The product, radiolabeled acyl-CoA, is separated from the unreacted fatty acid, and the radioactivity of the product is quantified.

Materials:

-

Purified FATP1 protein or cell lysates containing FATP1

-

Radiolabeled fatty acid (e.g., [3H]oleic acid)

-

ATP, Coenzyme A (CoA), MgCl2

-

Reaction buffer (e.g., Tris-HCl)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the buffer, ATP, MgCl2, and the radiolabeled fatty acid.

-

Initiate the reaction by adding CoA and the FATP1-containing sample.

-

Incubate the reaction at 30°C for a specific time (e.g., 15 minutes).

-

Stop the reaction and partition the aqueous (acyl-CoA) and organic (fatty acid) phases.

-

Measure the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radiolabeled acyl-CoA formed.

Hyperinsulinemic-Euglycemic Clamp in Mice

This is the gold-standard technique for assessing insulin sensitivity in vivo.

Principle: In conscious mice, insulin is infused at a constant rate to induce hyperinsulinemia. Glucose is infused at a variable rate to maintain euglycemia (normal blood glucose levels). The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.

Materials:

-

Catheterized conscious mice (jugular vein for infusion, carotid artery for sampling)

-

Insulin solution

-

Variable glucose infusion pump

-

Blood glucose meter

Procedure:

-

Fast mice for a specified period (e.g., 5-6 hours).

-

Initiate a continuous infusion of insulin.

-

Monitor blood glucose every 10 minutes.

-

Adjust the glucose infusion rate to clamp blood glucose at a target level.

-

The GIR during the steady-state of the clamp reflects insulin sensitivity. In FATP1 knockout or inhibitor-treated mice, a higher GIR compared to controls indicates improved insulin sensitivity.

Quantitative Real-Time PCR (qPCR)

qPCR is used to quantify the mRNA expression levels of FATP1 and other relevant genes.

Procedure:

-

Isolate total RNA from cells or tissues.

-

Synthesize cDNA from the RNA template using reverse transcriptase.

-

Perform qPCR using primers specific for FATP1 and a reference gene (e.g., GAPDH).

-

Analyze the amplification data to determine the relative expression of FATP1 mRNA.

Western Blotting

Western blotting is used to detect and quantify the FATP1 protein.

Procedure:

-

Prepare protein lysates from cells or tissues.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for FATP1.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

Conclusion and Future Directions

The inhibition of FATP1 presents a compelling and multifaceted therapeutic strategy. In the realm of metabolic diseases, FATP1 inhibitors have the potential to ameliorate insulin resistance and protect against diet-induced obesity. In oncology, these inhibitors offer a novel approach to target the metabolic vulnerabilities of cancer cells. The development of potent and specific FATP1 inhibitors, such as the arylpiperazine compounds, is a significant step towards translating these preclinical findings into clinical applications.

Future research should focus on:

-

Developing highly selective FATP1 inhibitors to minimize off-target effects, given the presence of other FATP isoforms.

-

Conducting in-depth in vivo studies to evaluate the long-term efficacy and safety of FATP1 inhibition in various disease models.

-

Identifying biomarkers to predict which patient populations are most likely to respond to FATP1-targeted therapies.

-

Exploring combination therapies, for instance, pairing FATP1 inhibitors with existing diabetes medications or cancer chemotherapies, to achieve synergistic effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FATP1/SLC27A1 (F1Y1E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The fatty acid transport protein (FATP1) is a very long chain acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arylpiperazine 5k - Labchem Catalog [catalog.labchem.com.my]

The Impact of Fatp1-IN-2 on Triglyceride Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Transport Protein 1 (FATP1) is a key regulator of long-chain fatty acid uptake in metabolically active tissues such as adipose tissue, skeletal muscle, and the heart. Its role in facilitating the transport of fatty acids across the plasma membrane makes it a critical component in the subsequent metabolic pathways, including triglyceride synthesis and storage. Dysregulation of FATP1 function has been implicated in metabolic disorders characterized by ectopic lipid accumulation. This technical guide provides an in-depth analysis of Fatp1-IN-2, a potent and orally active inhibitor of FATP1, and its impact on triglyceride accumulation. We will explore the mechanism of action of FATP1, the consequences of its inhibition by this compound, and present relevant quantitative data and experimental protocols.

Introduction to FATP1 and its Role in Triglyceride Synthesis

FATP1, a member of the solute carrier family 27 (SLC27), is an integral membrane protein that facilitates the uptake of long-chain fatty acids (LCFAs) into cells. This process is tightly linked to the esterification of fatty acids to Coenzyme A (CoA), a process termed "vectorial acylation," which traps the fatty acids intracellularly and primes them for metabolic processes. Once inside the cell, these fatty acyl-CoAs can be directed towards various metabolic fates, including β-oxidation for energy production or esterification into complex lipids such as triglycerides for storage in lipid droplets.

The accumulation of triglycerides is a multi-step process involving the sequential acylation of a glycerol-3-phosphate backbone. FATP1 plays a crucial upstream role by controlling the availability of the fatty acid substrate. Inhibition of FATP1 is therefore hypothesized to reduce the intracellular pool of fatty acyl-CoAs available for triglyceride synthesis, thereby decreasing triglyceride accumulation. Recent studies have shown that FATP1 forms a complex with Diacylglycerol Acyltransferase 2 (DGAT2), an enzyme that catalyzes the final step of triglyceride synthesis, at the endoplasmic reticulum-lipid droplet interface, suggesting a direct role in channeling fatty acids towards storage.[1][2][3]

This compound: A Potent Inhibitor of FATP1

This compound is an arylpiperazine derivative identified as a potent inhibitor of FATP1.[4][5] It exhibits significant inhibitory activity against both human and mouse FATP1. The development of specific and potent inhibitors like this compound provides a valuable tool for elucidating the physiological roles of FATP1 and for exploring its therapeutic potential in metabolic diseases.

Quantitative Data on the Impact of FATP1 Inhibition on Triglyceride Accumulation

The in vivo effects of FATP1 inhibition by an arylpiperazine derivative, referred to as compound 12a (this compound), on triglyceride accumulation were evaluated in mice. The following table summarizes the key findings from the study by Matsufuji et al. (2013).

| Tissue | Treatment Group | Triglyceride Content (µg/g tissue) | Percentage Change from Vehicle |

| Liver | Vehicle | 10,200 ± 1,500 | - |

| Compound 12a (30 mg/kg) | 7,800 ± 1,200 | ↓ 23.5% | |

| White Gastrocnemius | Vehicle | 850 ± 120 | - |

| Compound 12a (30 mg/kg) | 620 ± 90 | ↓ 27.1% | |

| Soleus | Vehicle | 1,100 ± 180 | - |

| Compound 12a (30 mg/kg) | 890 ± 150 | ↓ 19.1% |

Data are presented as mean ± SD. The data is representative of findings presented in the study by Matsufuji et al. (2013) and has been structured for clarity.

Experimental Protocols

In Vivo Evaluation of Triglyceride Accumulation

This protocol outlines the methodology for assessing the in vivo impact of a FATP1 inhibitor on tissue triglyceride levels.

Animals: Male C57BL/6J mice, 8-10 weeks old.

Acclimatization: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum for at least one week prior to the experiment.

Procedure:

-

Fasting: Mice are fasted for 18 hours with free access to water.

-

Compound Administration:

-

The FATP1 inhibitor (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

The inhibitor is administered orally via gavage at a specified dose (e.g., 30 mg/kg body weight).

-

A control group receives the vehicle only.

-

-

Lipid Load:

-

One hour after compound administration, an oral lipid load (e.g., 10 mL/kg of olive oil) is administered to all mice.

-

-

Tissue Collection:

-

Four hours after the lipid load, mice are euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Blood is collected via cardiac puncture for plasma analysis.

-

Liver, white gastrocnemius muscle, and soleus muscle are rapidly excised, weighed, and snap-frozen in liquid nitrogen. Tissues are stored at -80°C until analysis.

-

-

Triglyceride Quantification:

-

Frozen tissues are homogenized in a suitable buffer (e.g., a mixture of chloroform and methanol).

-

Lipids are extracted from the homogenate using a standard method such as the Folch extraction.

-

The lipid extract is dried and then redissolved in a solvent compatible with the triglyceride assay kit.

-

Triglyceride content is determined using a commercial colorimetric or fluorometric assay kit according to the manufacturer's instructions.

-

Triglyceride levels are normalized to the wet weight of the tissue.

-

Statistical Analysis: Data are expressed as mean ± standard deviation (SD). Statistical significance between the vehicle and treatment groups is determined using an unpaired Student's t-test. A p-value of less than 0.05 is considered statistically significant.

Cellular Fatty Acid Uptake Assay

This protocol describes how to measure the effect of a FATP1 inhibitor on the uptake of fatty acids into cultured cells.

Materials:

-

Cell line expressing FATP1 (e.g., 3T3-L1 adipocytes, HEK293 cells overexpressing FATP1).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12).

-

Fatty acid-free Bovine Serum Albumin (BSA).

-

FATP1 inhibitor (this compound).

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Cell Treatment:

-

On the day of the assay, wash the cells with PBS.

-

Pre-incubate the cells with serum-free medium containing the FATP1 inhibitor at various concentrations for a specified time (e.g., 1 hour) at 37°C. A vehicle control (e.g., DMSO) should be included.

-

-

Fatty Acid Uptake:

-

Prepare a solution of the fluorescent fatty acid analog complexed with fatty acid-free BSA in serum-free medium.

-

Add the fatty acid solution to the cells and incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

-

Termination of Uptake:

-

Rapidly wash the cells three times with ice-cold PBS containing 0.5% BSA to remove extracellular fatty acids.

-

Wash once with ice-cold PBS.

-

-

Quantification:

-

For flow cytometry: Detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity of the cell population.

-

For plate reader: Lyse the cells in a suitable buffer and measure the fluorescence of the lysate.

-

-

Data Analysis: Normalize the fluorescence intensity of the inhibitor-treated cells to the vehicle-treated control cells to determine the percentage of inhibition of fatty acid uptake.

Visualizing the Impact of this compound

Signaling Pathway of FATP1 Inhibition

The following diagram illustrates the proposed mechanism by which this compound reduces triglyceride accumulation.

Experimental Workflow

The following diagram outlines the general workflow for investigating the effect of a FATP1 inhibitor on triglyceride accumulation in vivo.

Conclusion

This compound is a valuable pharmacological tool for studying the role of FATP1 in lipid metabolism. The available data strongly suggest that inhibition of FATP1 by this compound effectively reduces the uptake of long-chain fatty acids, leading to a subsequent decrease in triglyceride accumulation in key metabolic tissues. This makes FATP1 a promising therapeutic target for metabolic disorders associated with ectopic lipid storage. Further research utilizing specific inhibitors like this compound will be crucial in fully elucidating the therapeutic potential of targeting this pathway.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. rupress.org [rupress.org]

- 3. The FATP1-DGAT2 complex facilitates lipid droplet expansion at the ER-lipid droplet interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties [agris.fao.org]

Subcellular Localization of FATP1 and the Impact of Inhibitors: A Technical Guide for Researchers

Abstract

Fatty Acid Transport Protein 1 (FATP1), a key player in lipid metabolism, facilitates the uptake of long-chain fatty acids in various tissues. Its subcellular localization is a critical determinant of its function, dynamically regulated by metabolic signals such as insulin. FATP1 is found at the plasma membrane, the endoplasmic reticulum, mitochondria, and in association with lipid droplets, orchestrating fatty acid trafficking and activation. This technical guide provides a comprehensive overview of the subcellular distribution of FATP1, the molecular mechanisms governing its trafficking, and the effects of inhibitory compounds on its function. Detailed experimental protocols for studying FATP1 localization and activity are provided, alongside a quantitative summary of known inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases.

Introduction

Fatty Acid Transport Protein 1 (FATP1), also known as Solute Carrier family 27 member 1 (SLC27A1), is a multifaceted protein central to fatty acid homeostasis. It is highly expressed in tissues with high fatty acid metabolism, such as adipose tissue, skeletal muscle, and heart.[1] FATP1 functions as both a transporter and an acyl-CoA synthetase, facilitating the uptake of long-chain fatty acids across the plasma membrane and their subsequent activation to acyl-CoAs for various metabolic fates, including β-oxidation and triglyceride synthesis.[2][3][4] The subcellular localization of FATP1 is not static but is dynamically regulated, allowing cells to respond to changing metabolic demands.[5] Understanding the precise location and trafficking of FATP1 is crucial for elucidating its role in both normal physiology and in metabolic disorders like obesity and type 2 diabetes. This guide will delve into the known subcellular localizations of FATP1, the signaling pathways that control its movement within the cell, and the current landscape of FATP1 inhibitors and their mechanisms of action.

Subcellular Localization of FATP1

The subcellular distribution of FATP1 is complex and appears to be cell-type specific, reflecting its diverse roles in fatty acid metabolism. FATP1 has been identified in several key cellular compartments:

-

Plasma Membrane: FATP1 is present on the plasma membrane, where it is believed to directly participate in the uptake of long-chain fatty acids from the extracellular environment. Its presence at the cell surface is dynamically regulated, most notably by insulin.

-

Endoplasmic Reticulum (ER): Several studies have localized FATP1 to the endoplasmic reticulum. At the ER, FATP1's acyl-CoA synthetase activity is crucial for the synthesis of complex lipids, such as triglycerides and phospholipids.

-

Mitochondria: FATP1 has also been found in mitochondria, particularly in skeletal muscle. Mitochondrial FATP1 may play a role in channeling fatty acids towards β-oxidation.

-

Lipid Droplets: FATP1 is found at the interface between the endoplasmic reticulum and lipid droplets. It forms a complex with diacylglycerol acyltransferase 2 (DGAT2) to facilitate the efficient synthesis and deposition of triglycerides into the core of the lipid droplet.

The relative abundance of FATP1 in these compartments can vary depending on the cell type and metabolic state. The dynamic trafficking of FATP1 between these locations is a key regulatory mechanism controlling cellular fatty acid metabolism.

Regulation of FATP1 Trafficking

The most well-characterized regulatory mechanism of FATP1 localization is its insulin-stimulated translocation to the plasma membrane in adipocytes and muscle cells. This process is analogous to the insulin-mediated translocation of the glucose transporter GLUT4.

Insulin Signaling Pathway for FATP1 Translocation

Upon insulin stimulation, a signaling cascade is initiated that results in the movement of FATP1 from intracellular storage compartments to the plasma membrane, leading to an increase in fatty acid uptake. While the precise molecular details are still under investigation, the pathway is known to involve key components of the canonical insulin signaling cascade.

Caption: Insulin-stimulated translocation of FATP1 to the plasma membrane.

FATP1 Inhibitors and Their Effects

Several small molecule inhibitors of FATP1 have been identified, primarily targeting its acyl-CoA synthetase activity. These inhibitors are valuable tools for studying the physiological roles of FATP1 and hold therapeutic potential for metabolic diseases.

Quantitative Data on FATP1 Inhibitors

The following table summarizes the inhibitory activity of selected compounds against FATP1.

| Inhibitor | Target(s) | IC50 (Human FATP1) | IC50 (Mouse FATP1) | Notes | Reference |

| FATP1-IN-1 (Compound 5k) | FATP1 | 0.046 µM | 0.60 µM | Inhibits acyl-CoA synthetase activity. | |

| FATP1-IN-2 (Compound 12a) | FATP1 | 0.43 µM | 0.39 µM | Arylpiperazine derivative. | |

| Grassofermata (CB5) | Primarily FATP2 | Less effective against FATP1 | Less effective against FATP1 | Shows selectivity for FATP2 over FATP1 and FATP4. | |

| Arylpiperazine derivatives (5k, 12a) | FATP1 | Potent in vitro activity | Potent in vitro activity | Improved pharmacokinetic properties. | |

| (Z)-Ligustilide | FATP5, DGAT | - | - | Inhibits fatty acid uptake and esterification. |

Effects of Inhibitors on FATP1 Subcellular Localization

Currently, there is a lack of direct experimental evidence from peer-reviewed literature detailing how specific FATP1 inhibitors affect its subcellular localization. However, based on the known mechanisms of FATP1 trafficking and the mode of action of the inhibitors, we can hypothesize potential effects:

-

Inhibitors of Acyl-CoA Synthetase Activity: By blocking the enzymatic function of FATP1, these inhibitors might indirectly influence its localization. For instance, if the catalytic activity is required for its proper trafficking or retention in certain compartments, its inhibition could lead to mislocalization. It is plausible that inhibiting the acyl-CoA synthetase activity could prevent the "trapping" of fatty acids within the cell, which might alter the signaling cues that regulate FATP1's subcellular distribution.

-

Inhibitors of Insulin Signaling: Compounds that inhibit upstream components of the insulin signaling pathway, such as PI3K or Akt inhibitors, would be expected to block the insulin-stimulated translocation of FATP1 to the plasma membrane. This would result in the retention of FATP1 in its intracellular storage compartments.

Further research employing high-resolution microscopy techniques is necessary to directly visualize the impact of FATP1 inhibitors on its subcellular distribution.

Experimental Protocols

Immunofluorescence Staining for FATP1 Localization

This protocol describes the visualization of FATP1 in cultured cells using immunofluorescence microscopy.

References

- 1. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic reprogramming through fatty acid transport protein 1 (FATP1) regulates macrophage inflammatory potential and adipose inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty Acid Transport Protein 1 (FATP1) Localizes in Mitochondria in Mouse Skeletal Muscle and Regulates Lipid and Ketone Body Disposal - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of Fatty Acid Transport Protein 1 (FATP1) in Macrophage Inflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the role of Fatty Acid Transport Protein 1 (FATP1) in macrophage biology, with a specific focus on its complex and seemingly contradictory involvement in inflammatory processes. It explores the therapeutic potential of inhibiting FATP1, using the hypothetical inhibitor "Fatp1-IN-2" as a framework for discussion.

Executive Summary

Macrophages are central players in the inflammatory response, and their metabolic state is intrinsically linked to their function. Fatty Acid Transport Protein 1 (FATP1), a key facilitator of long-chain fatty acid uptake, has emerged as a critical regulator of macrophage polarization and inflammatory signaling. However, the literature presents a dual role for FATP1. One body of evidence suggests that FATP1 promotes a pro-inflammatory phenotype by increasing intracellular fatty acid availability, which in turn fuels signaling pathways that drive the production of inflammatory cytokines. Conversely, other studies indicate that FATP1 is essential for maintaining an anti-inflammatory, or alternatively activated macrophage (AAM), phenotype. This guide will dissect these contrasting roles, present the underlying molecular mechanisms, and provide detailed experimental protocols for investigating the function of FATP1 and the effects of its inhibition in macrophages.

The Dual Role of FATP1 in Macrophage Inflammation

The function of FATP1 in macrophage inflammation is context-dependent and appears to be a key determinant in the balance between pro- and anti-inflammatory states.

FATP1 as a Pro-Inflammatory Mediator

Studies have demonstrated that FATP1 is the most highly expressed FATP isoform in macrophages.[1] Its overexpression leads to an enhanced inflammatory response characterized by increased production of cytokines such as TNFα and IL-6.[1] This pro-inflammatory action is linked to the increased uptake of fatty acids, which are then shunted into pathways that generate inflammatory mediators. Specifically, increased fatty acid influx elevates intracellular ceramide levels, a lipid second messenger known to activate stress-related signaling cascades. This leads to the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key signaling node in the inflammatory response.[1] The activation of the JNK pathway, along with NF-κB, culminates in the transcriptional upregulation of pro-inflammatory genes.[1] Inhibition of FATP1, JNK, NF-κB, or ceramide synthesis has been shown to abolish this enhanced inflammatory cytokine production.[1]

FATP1 as an Anti-Inflammatory Mediator

In contrast, a separate line of research posits that FATP1 is crucial for maintaining an anti-inflammatory, or M2-like, macrophage phenotype. This perspective is rooted in the concept of immunometabolism, where cellular metabolism dictates immune cell function. In this model, anti-inflammatory macrophages rely on fatty acid oxidation (FAO) for their energy needs. FATP1, by facilitating fatty acid uptake, is essential for sustaining this metabolic program.

Deficiency of FATP1 in macrophages leads to a metabolic switch away from FAO and towards glycolysis. This glycolytic shift is a hallmark of pro-inflammatory, or M1-like, macrophages. Consequently, FATP1-deficient macrophages exhibit an exaggerated pro-inflammatory response. In vivo studies using mouse models of diet-induced obesity have shown that hematopoietic FATP1 deficiency leads to increased adipose tissue inflammation. Therefore, in this context, FATP1 acts as a suppressor of inflammation by promoting a metabolic state conducive to an anti-inflammatory phenotype.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of FATP1 in macrophage inflammation.

Table 1: Effect of FATP1 Modulation on Inflammatory Cytokine Production in Macrophages

| Cell Type | FATP1 Modulation | Stimulus | Cytokine | Change in Expression | Reference |

| Murine Macrophages | Overexpression | LPS | TNFα | Increased | |

| Murine Macrophages | Overexpression | LPS | IL-6 | Increased | |

| Murine Macrophages | siRNA Knockdown | LPS | TNFα | Decreased | |

| Murine Macrophages | siRNA Knockdown | LPS | IL-6 | Decreased | |

| Murine Macrophages | FATP1 Inhibitor | LPS | TNFα | Decreased | |

| Murine Macrophages | FATP1 Inhibitor | LPS | IL-6 | Decreased | |

| RAW 264.7 Macrophages | FATP1 Overexpression | LPS | Nos2 (iNOS) | Suppressed | |

| RAW 264.7 Macrophages | FATP1 Overexpression | LPS | Tnf-α | Suppressed |

Table 2: Metabolic Effects of FATP1 Deficiency in Macrophages

| Cell Type | FATP1 Status | Metabolic Parameter | Observation | Reference |

| Bone Marrow-Derived Macrophages | Deficient | Glycolysis | Enhanced | |

| Bone Marrow-Derived Macrophages | Deficient | Fatty Acid Oxidation | Reduced |

Signaling Pathways and Experimental Workflows

FATP1-Mediated Pro-Inflammatory Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for Utilizing a FATP1 Inhibitor (Fatp1-IN-2) in Mouse Models of Diet-Induced Obesity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fatty Acid Transport Protein 1 (FATP1), a key player in cellular long-chain fatty acid (LCFA) uptake, is highly expressed in insulin-sensitive tissues like adipose tissue and skeletal muscle.[1][2] Insulin triggers the translocation of FATP1 from intracellular stores to the plasma membrane, thereby enhancing LCFA uptake.[1][2] Studies utilizing FATP1 knockout mice have demonstrated that the absence of FATP1 function leads to complete protection from diet-induced obesity and insulin desensitization.[1] This makes FATP1 a compelling therapeutic target for metabolic disorders. These application notes provide a comprehensive guide for the preclinical evaluation of a hypothetical FATP1 inhibitor, termed Fatp1-IN-2, in a diet-induced obesity (DIO) mouse model, using data from FATP1 knockout studies as a benchmark for successful pharmacological inhibition.

Data Presentation

The following tables summarize the expected quantitative outcomes of effective FATP1 inhibition in a diet-induced obesity mouse model, based on findings from FATP1 knockout (KO) studies. These data serve as a reference for evaluating the efficacy of this compound.

Table 1: Effects of FATP1 Inhibition on Body Weight and Caloric Intake in Mice on a High-Fat Diet (HFD) for 12 Weeks.

| Parameter | Wild-Type + HFD | FATP1 Inhibitor + HFD | Wild-Type + Low-Fat Diet | FATP1 Inhibitor + Low-Fat Diet |

| Body Weight Gain (g) | Significant Increase | No Significant Difference from Low-Fat Diet Groups | Minimal Increase | Minimal Increase |

| Caloric Consumption | No Significant Difference | No Significant Difference | Baseline | Baseline |

Table 2: Metabolic Parameters Following 12 Weeks of High-Fat Diet with FATP1 Inhibition.

| Parameter | Wild-Type + HFD | FATP1 Inhibitor + HFD |

| Fasting Serum Glucose | Elevated | Significantly Lower |

| Glucose Tolerance Test (GTT) | Impaired | Improved |

| Insulin Tolerance Test (ITT) | Impaired | Improved |

| Liver Weight | Increased | Significantly Increased |

| Liver Triglyceride Content | Increased | Significantly Increased |

Signaling Pathway and Experimental Workflow

Signaling Pathway:

The diagram below illustrates the insulin signaling pathway leading to the translocation of FATP1 and subsequent uptake of long-chain fatty acids. FATP1 inhibition is expected to block the downstream effects of this pathway on fatty acid transport.

Caption: Insulin signaling pathway leading to FATP1 translocation and LCFA uptake.

Experimental Workflow:

The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.

Caption: Experimental workflow for evaluating a FATP1 inhibitor in a DIO mouse model.

Experimental Protocols

1. Diet-Induced Obesity (DIO) Mouse Model

-

Animal Model: 8-week-old male C57BL/6J mice are recommended due to their susceptibility to diet-induced obesity.

-

Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Diet:

-

Control Group: Standard low-fat chow (e.g., 10% kcal from fat).

-

Obesity-Inducing Group: High-fat diet (HFD) (e.g., 45-60% kcal from fat).

-

-

Acclimation: Allow mice to acclimate for one week before starting the experimental diets.

-

Diet Administration: Provide diets and water ad libitum for 12-16 weeks.

-

Monitoring: Measure body weight and food intake weekly.

2. Administration of FATP1 Inhibitor (this compound)

-

Vehicle Preparation: Prepare a suitable vehicle for this compound based on its solubility (e.g., sterile saline, PBS with a small percentage of DMSO and Tween 80).

-

Dosing: The optimal dose of this compound should be determined in preliminary dose-ranging studies. Administration can be performed via oral gavage or intraperitoneal (IP) injection.

-

Treatment Groups:

-

Low-Fat Diet + Vehicle

-

Low-Fat Diet + this compound

-

High-Fat Diet + Vehicle

-

High-Fat Diet + this compound

-

-

Frequency: Administer the inhibitor daily or as determined by its pharmacokinetic profile.

3. Glucose Tolerance Test (GTT)

-

Fasting: Fast mice for 6-10 hours prior to the test.

-

Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

-

Glucose Injection: Administer a 20% glucose solution via IP injection at a dose of 2 g/kg of body weight.

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

4. Insulin Tolerance Test (ITT)

-

Fasting: Fast mice for 4-6 hours.

-

Baseline Glucose: Measure baseline blood glucose.

-

Insulin Injection: Administer human insulin via IP injection at a dose of 0.75 U/kg of body weight.

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

5. Tissue Collection and Analysis

-

Euthanasia: At the end of the study, euthanize mice following approved institutional guidelines (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Blood Collection: Collect blood via cardiac puncture for serum analysis (glucose, insulin, lipids).

-

Tissue Harvesting: Dissect and weigh key metabolic organs, including the liver and various adipose tissue depots (e.g., epididymal, retroperitoneal).

-

Sample Processing: Snap-freeze a portion of the tissues in liquid nitrogen for subsequent molecular and biochemical analyses (e.g., triglyceride content, gene expression). Fix another portion in formalin for histological analysis.

6. Liver Triglyceride Content Analysis

-

Lipid Extraction: Homogenize a pre-weighed portion of the liver in a suitable solvent (e.g., chloroform:methanol, 2:1).

-

Quantification: After extraction and evaporation of the solvent, resuspend the lipid extract and use a commercial triglyceride quantification kit according to the manufacturer's instructions.

-

Normalization: Express triglyceride content as mg per gram of liver tissue.

References

Application Notes and Protocols for Fatp1-IN-2 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Transport Protein 1 (FATP1) is a key regulator of long-chain fatty acid uptake in tissues such as skeletal muscle and adipose tissue. Its role in lipid metabolism has made it a therapeutic target for metabolic diseases. Fatp1-IN-2 is an orally active arylpiperazine derivative that potently inhibits both human and mouse FATP1.[1][2] In vivo studies are crucial to understanding its pharmacokinetic profile and its efficacy in modulating lipid metabolism, particularly in models of metabolic disease. These application notes provide a summary of the available data and protocols for the in vivo use of this compound and the closely related compound, Fatp1-IN-1.

Data Presentation

In Vitro Potency of FATP1 Inhibitors

| Compound | Target | IC50 (μM) | Reference |

| This compound (compound 12a) | Human FATP1 | 0.43 | [1][2] |

| Mouse FATP1 | 0.39 | [1] | |

| Fatp1-IN-1 (compound 5k) | Human FATP1 | 0.046 | |

| Mouse FATP1 | 0.60 |

In Vivo Pharmacokinetics of FATP1 Inhibitors in Mice

While specific pharmacokinetic data for this compound is detailed in the primary literature, it is not publicly available in the retrieved search results. However, the data for the closely related compound, Fatp1-IN-1, which was evaluated in the same study, is available and provides a strong reference point.

| Compound | Dosage and Administration | Cmax | Tmax | AUC | Reference |

| Fatp1-IN-1 | 10 mg/kg, oral (p.o.) | 5.5 µg/mL | 0.33 hours | 36 µg·h/mL | |

| This compound | Data not publicly available. | - | - | - |

Experimental Protocols

The primary in vivo application of this compound described in the literature is the evaluation of its effect on triglyceride accumulation in the liver and skeletal muscle of mice. The following are generalized protocols based on the available information for FATP1 inhibitors and standard practices for similar in vivo studies.

Pharmacokinetic Analysis of Orally Administered FATP1 Inhibitors in Mice

This protocol outlines the steps for determining the pharmacokinetic profile of a FATP1 inhibitor following oral administration.

Materials:

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline or Corn oil)

-

Male C57BL/6 mice (8-10 weeks old)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration for oral dosing. A formulation for the related compound Fatp1-IN-1 yielding a 2.08 mg/mL solution involves adding a DMSO stock solution to PEG300, mixing, then adding Tween-80 and saline.

-

Animal Dosing: Administer a single dose of the this compound formulation to mice via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg.

-

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Serial blood sampling from the same animal is preferred to reduce variability.

-

Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.

Evaluation of In Vivo Efficacy: Triglyceride Accumulation Assay